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Cat. No.: B1216819 Get Quote

Technical Support Center: PLGA Encapsulation
of Hydrophilic Drugs
Welcome to the technical support center for troubleshooting the encapsulation of hydrophilic

drugs in Poly(lactic-co-glycolic acid) (PLGA). This resource provides researchers, scientists,

and drug development professionals with practical guidance and answers to frequently asked

questions to overcome challenges with low encapsulation efficiency.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: I am observing very low encapsulation efficiency (<30%) for my hydrophilic drug using the

double emulsion (w/o/w) solvent evaporation method. What are the common causes?

Low encapsulation efficiency of hydrophilic drugs in PLGA nanoparticles is a common

challenge.[1] The primary reason is the tendency of the water-soluble drug to partition from the

internal aqueous phase (w1) into the external aqueous phase (w2) during the emulsification

and solvent evaporation steps. This leakage is driven by the high water solubility of the drug.[2]

Several factors can contribute to this issue:

Instability of the primary emulsion (w1/o): If the initial water-in-oil emulsion is not stable, the

small aqueous droplets containing the drug can coalesce and prematurely release the drug.
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Rapid drug diffusion: The hydrophilic drug can easily diffuse across the thin polymer-solvent

(oil) layer into the external water phase before the PLGA solidifies.

High solubility of the organic solvent in water: Solvents that are partially miscible with water

can facilitate the transport of the drug to the external phase.[3]

Inappropriate stabilizer (surfactant): The type and concentration of the stabilizer in the

external aqueous phase can influence the stability of the double emulsion and drug

retention.[4][5][6]

Q2: How can I improve the stability of my primary w/o emulsion?

Stabilizing the primary emulsion is crucial for retaining the hydrophilic drug. Here are some

strategies:

Optimize Homogenization/Sonication Parameters: The energy input during the first

emulsification step is critical. High-energy homogenization or sonication can create smaller,

more uniform internal water droplets, which are generally more stable. However, excessive

energy can sometimes lead to emulsion breakdown. It's essential to optimize the duration

and intensity.[7][8]

Increase the Viscosity of the Internal Aqueous Phase: Adding viscosity-enhancing agents like

albumin or sucrose to the internal aqueous phase can hinder drug diffusion.

Use of a Lipophilic Surfactant in the Oil Phase: Incorporating a surfactant with a low

Hydrophile-Lipophile Balance (HLB) value, such as Span 80, in the organic phase can help

stabilize the w/o interface.[1]

Q3: Which process parameters in the double emulsion method should I focus on to enhance

encapsulation efficiency?

Optimizing the following parameters can significantly impact your encapsulation efficiency:

Choice of Organic Solvent: The solvent for PLGA plays a critical role. Dichloromethane

(DCM) is commonly used, but its partial water solubility can be problematic.[3][9] Using a

solvent with lower water miscibility or a combination of solvents can be beneficial. For
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instance, a mixture of DCM and acetone has been shown to improve encapsulation

efficiency in some cases.[3]

Polymer Concentration: A higher concentration of PLGA in the organic phase increases the

viscosity of the oil phase, which can slow down drug diffusion to the external aqueous phase

and lead to a thicker, less permeable nanoparticle wall upon solvent evaporation.

Volume Ratio of Aqueous and Organic Phases: The ratio of the internal aqueous phase to

the organic phase (w1/o) and the ratio of the primary emulsion to the external aqueous

phase ((w1/o)/w2) should be carefully optimized. A smaller volume of the internal aqueous

phase can sometimes lead to higher encapsulation.

Type and Concentration of Stabilizer in the External Aqueous Phase: Poly(vinyl alcohol)

(PVA) is a widely used stabilizer.[7][10] The concentration of PVA needs to be optimized; too

low a concentration may not sufficiently stabilize the droplets, while too high a concentration

can increase the osmotic gradient, potentially drawing the drug out of the internal phase.

Other stabilizers like Pluronic F-68 have also been used successfully.[11]

Q4: Are there alternative methods to the w/o/w double emulsion for encapsulating hydrophilic

drugs in PLGA?

Yes, if the double emulsion method consistently yields low efficiency, you might consider the

following alternatives:

Solid-in-Oil-in-Water (S/O/W) Emulsion: This method involves dispersing the solid drug

powder in the organic PLGA solution to form a suspension (S/O), which is then emulsified in

an external aqueous phase.[12] This technique can significantly improve encapsulation

efficiency for drugs that are stable in solid form, as it eliminates the internal aqueous phase

and the primary pathway for drug leakage.[12][13] The S/O/W method has been shown to

dramatically improve the encapsulation efficiency of drugs like theophylline compared to the

W/O/W method.[13]

Non-Aqueous Emulsification: For certain drugs, a water-in-oil-in-oil (w/o/o) double emulsion

can be used, where the external phase is an oil that is immiscible with the organic solvent

used to dissolve the PLGA. This method avoids the large aqueous sink of the w/o/w method.
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Quantitative Data Summary
The following tables summarize the impact of different formulation parameters on the

encapsulation efficiency (EE) and particle size of PLGA nanoparticles for hydrophilic drugs.

Table 1: Effect of Organic Solvent on Encapsulation Efficiency and Particle Size

Organic
Solvent/Mixture

Encapsulation
Efficiency (%)

Particle Size (nm) Reference

Dichloromethane

(DCM)
~10-40% 200 - 500 [3]

DCM:Acetone (1:2,

v/v)

Increased EE

compared to DCM

alone

~231 [3]

Ethyl Acetate

Generally smaller

particle size than

DCM

Varies [8]

Acetonitrile (ACN) &

Tetrahydrofuran (THF)

Suitable for size-

modulated

nanoparticles

Sub-200 [14][15]

Table 2: Comparison of Encapsulation Methods
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Encapsulation
Method

Typical
Encapsulation
Efficiency for
Hydrophilic Drugs

Key Advantage Reference

Double Emulsion

(w/o/w)

10% - 50% (can reach

70-90% with

optimization)

Widely established

and versatile.[9]
[9][12]

Solid-in-Oil-in-Water

(S/O/W)
50% - >80%

Significantly reduces

drug leakage by

eliminating the internal

aqueous phase.[12]

[13]

[12][13]

Nanoprecipitation
Generally low for

hydrophilic drugs.

Simple and rapid

method.[16][17]
[16][17][18]

Experimental Protocols
Protocol 1: Double Emulsion (w/o/w) Solvent Evaporation Method

This protocol provides a general framework. Specific parameters should be optimized for each

drug-polymer system.

Preparation of the Internal Aqueous Phase (w1): Dissolve the hydrophilic drug in an

appropriate aqueous buffer (e.g., phosphate-buffered saline, deionized water). To enhance

stability, a stabilizer such as human serum albumin (HSA) can be added.

Preparation of the Organic Phase (o): Dissolve a specific amount of PLGA (e.g., 20 mg) in a

water-immiscible organic solvent (e.g., 2 mL of Dichloromethane).[19]

Formation of the Primary Emulsion (w1/o): Add a small volume of the internal aqueous

phase (e.g., 40 µL) to the organic phase.[19] Emulsify this mixture using a high-speed

homogenizer or a probe sonicator. The sonication is typically performed on ice to prevent

overheating. (e.g., 10 seconds at 40% amplitude).[19]
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Formation of the Double Emulsion (w1/o/w2): Immediately after forming the primary

emulsion, add it dropwise to a larger volume of an external aqueous phase (w2) containing a

stabilizer (e.g., 1.5% PVA and 2% Tween 80).[19] Emulsify this mixture again using a

homogenizer or sonicator, but typically with less energy than the first emulsification (e.g., 30

seconds at 40% amplitude).[19]

Solvent Evaporation: Stir the resulting double emulsion at room temperature for several

hours (e.g., 3 hours) to allow the organic solvent to evaporate, leading to the formation of

solid PLGA nanoparticles.[19]

Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation (e.g.,

15,000 rpm for 20 minutes). Wash the nanoparticles several times with deionized water to

remove excess stabilizer and unencapsulated drug.

Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water,

and then freeze-dry them overnight to obtain a dry powder for storage and characterization.

[19]

Visualizations
Diagram 1: Troubleshooting Workflow for Low Encapsulation Efficiency
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Low Encapsulation Efficiency (<30%)
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Caption: A decision tree for troubleshooting low encapsulation efficiency.
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Diagram 2: Double Emulsion (w/o/w) Solvent Evaporation Workflow
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Caption: The experimental workflow for the w/o/w double emulsion method.
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Diagram 3: Factors Influencing Encapsulation Efficiency
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Caption: Key factors influencing the encapsulation of hydrophilic drugs in PLGA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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